6-Amino-6-deoxy A-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

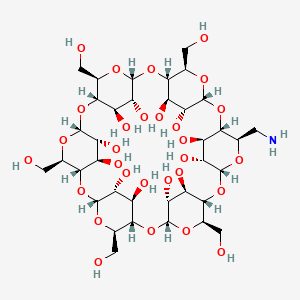

6-Amino-6-deoxy A-cyclodextrin is a modified cyclodextrin derivative where an amino group replaces a hydroxyl group at the sixth position of the glucose unit. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various guest molecules. This unique property makes them valuable in numerous applications, including drug delivery, molecular recognition, and chiral separation .

Preparation Methods

The synthesis of 6-Amino-6-deoxy A-cyclodextrin typically involves several steps:

Selective Tosylation: Cyclodextrin is selectively tosylated using p-toluenesulfonyl chloride to produce mono-6-(p-toluenesulfonyl)-6-deoxy-cyclodextrin.

Azide Substitution: The tosylated cyclodextrin is then reacted with sodium azide to form mono-6-azido-6-deoxy-cyclodextrin.

Reduction: The azido group is reduced using triphenylphosphine followed by hydrolysis to yield mono-6-amino-6-deoxy-cyclodextrin.

Hydrochloric Acid Treatment: The final product, this compound hydrochloride, is obtained by treating the amino derivative with hydrochloric acid.

This method is efficient and can be completed in approximately two weeks .

Chemical Reactions Analysis

6-Amino-6-deoxy A-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The amino group can be substituted with other functional groups, such as halides, using diazotization followed by nucleophilic displacement.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Complexation Reactions: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.

Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, triphenylphosphine, and hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-6-deoxy A-cyclodextrin has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 6-Amino-6-deoxy A-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and bioavailability of the guest molecules .

Comparison with Similar Compounds

6-Amino-6-deoxy A-cyclodextrin is unique due to its amino substitution at the sixth position, which imparts distinct properties compared to other cyclodextrin derivatives. Similar compounds include:

6-Monohalo-β-cyclodextrin Derivatives: These derivatives have halogen substitutions and are used in similar applications but with different reactivity and stability profiles.

Mono-6-deoxy-6-ethanolamine-γ-cyclodextrin: This compound has an ethanolamine substitution and is used for similar purposes but offers different solubility and complexation properties.

Biological Activity

6-Amino-6-deoxy A-cyclodextrin (also referred to as mono-6-amino-6-deoxy-cyclodextrin) is a modified cyclodextrin that has garnered attention for its potential applications in drug delivery, molecular recognition, and biopharmaceuticals. Its unique structural features allow it to form inclusion complexes with various bioactive compounds, enhancing their solubility and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

Chemical Structure:

The structure of this compound is derived from native cyclodextrins by substituting an amino group at the C-6 position. This modification enhances its solubility and interaction with various molecules.

Synthesis:

The synthesis of this compound typically involves several steps:

- Tosylation of cyclodextrin.

- Azidation followed by reduction to yield the amino derivative.

- Hydrochloride formation for improved solubility and stability in aqueous solutions .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to form inclusion complexes with hydrophobic drugs, thereby improving their solubility and bioavailability.

Drug Delivery Applications

- Enhanced Solubility:

-

Cytotoxicity Studies:

- In vitro studies demonstrated that the cytotoxicity of podophyllotoxin was markedly increased when delivered via a cyclodextrin complex compared to its free form. The inclusion complex showed a higher stability constant (K_s = 415.29 M^-1) than traditional β-cyclodextrin complexes, indicating a more effective drug delivery system .

- Antitumor Activity:

Case Study 1: Podophyllotoxin Complexation

A study investigated the complexation of podophyllotoxin with mono-6-biotin-amino-6-deoxy-β-cyclodextrin. Results indicated:

- Increased Solubility: Enhanced solubility (>16 times) compared to free podophyllotoxin.

- Cellular Uptake: Improved cellular uptake due to biotin modification.

- Cytotoxicity: Increased potency against cancer cells compared to unmodified podophyllotoxin .

Case Study 2: Dihydroquercetin Complexation

Another study focused on dihydroquercetin complexed with β-cyclodextrins:

- Antioxidant Activity: Enhanced antioxidant properties were observed.

- Cytotoxic Effects: Significant cytotoxic effects against hepatocellular carcinoma cells (HepG2) were reported when delivered via cyclodextrins .

Data Table: Biological Activity Summary

| Compound | Cyclodextrin Type | Improved Characteristics | Biological Activity | Test Subject |

|---|---|---|---|---|

| Podophyllotoxin | Mono-6-biotin-Amino | Solubility | Antitumor activity | Cancer cell lines |

| Dihydroquercetin | β-Cyclodextrin | Antioxidant | Antitumor activity | Hepatocellular carcinoma |

| Camptothecin | β-Cyclodextrin | Stability | Enhanced cytotoxicity | Various cancer cell lines |

Properties

Molecular Formula |

C36H61NO29 |

|---|---|

Molecular Weight |

971.9 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-(aminomethyl)-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |

InChI |

InChI=1S/C36H61NO29/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |

InChI Key |

UUOSJMDSSPEJPE-RWMJIURBSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)N |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.